4-(4,4,4-Trifluorobutylamino)benzonitrile
Overview
Description
4-(4,4,4-Trifluorobutylamino)benzonitrile is a useful research compound. Its molecular formula is C11H11F3N2 and its molecular weight is 228.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrolyte Additive for Lithium Ion Batteries :
- 4-(Trifluoromethyl)-benzonitrile (4-TB) enhances the cyclic stability of high voltage lithium ion batteries' cathodes, forming a protective film that prevents electrolyte decomposition and manganese dissolution, thus improving battery performance (Huang et al., 2014).
Androgen Receptor Antagonist in Dermatology :
- A derivative, PF-0998425, shows potential as a nonsteroidal androgen receptor antagonist for treating androgenetic alopecia and controlling sebum, with reduced risk of systemic side effects (Li et al., 2008).
Corrosion Inhibitor for Mild Steel :
- Benzonitrile derivatives like PANB and APAB are effective corrosion inhibitors for mild steel in acidic environments, offering a mix of protection mechanisms (Chaouiki et al., 2018).
Study of Dual Fluorescence :
- 4-(N,N-Dimethylamino)benzonitrile (DMABN) and its derivatives have been used to understand dual fluorescence and charge transfer processes, crucial for various photophysical applications (Kochman et al., 2015).
Fluorescence Polarity Probes :
- Dialkylaminobenzonitriles, like DMABN and DEABN, are useful in studying the complexation and photophysical behavior of molecules in various environments (Cox et al., 1984).
Solvation Structure and Dynamics in Ionic Liquids :
- DMABN is used to investigate solvation dynamics in ionic liquids, crucial for understanding solvent effects on photochemical reactions (Ando et al., 2017).
Infrared and Raman Spectroscopy :
- Studying the vibrational spectra of DMABN and its isotopomers aids in understanding molecular interactions and structure (Okamoto et al., 2000).
Fluorescence Behavior in Room Temperature Ionic Liquids :
- Observing the fluorescence response of DMABN in ionic liquids provides insights into the photophysical properties of these solvents (Santhosh et al., 2010).
Properties
IUPAC Name |
4-(4,4,4-trifluorobutylamino)benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5,16H,1,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZOVAYLTHNVDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NCCCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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